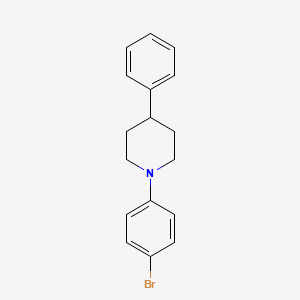

1-(4-Bromo-phenyl)-4-phenyl-piperidine

Description

Properties

Molecular Formula |

C17H18BrN |

|---|---|

Molecular Weight |

316.2 g/mol |

IUPAC Name |

1-(4-bromophenyl)-4-phenylpiperidine |

InChI |

InChI=1S/C17H18BrN/c18-16-6-8-17(9-7-16)19-12-10-15(11-13-19)14-4-2-1-3-5-14/h1-9,15H,10-13H2 |

InChI Key |

DXYFUEFVPJKBSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Tramadol (4-Phenyl-piperidine Analogue)

- Structure: Tramadol is a 4-phenyl-piperidine derivative with a methoxyphenyl group and additional substituents (e.g., dimethylaminomethyl cyclohexanol).

- Activity : Tramadol exhibits 10% the analgesic potency of morphine, highlighting the importance of substituents on pharmacological efficacy .

- Key Difference: Unlike 1-(4-Bromo-phenyl)-4-phenyl-piperidine, tramadol’s methoxy and cyclohexanol groups enhance μ-opioid receptor binding and serotonin/norepinephrine reuptake inhibition.

PPBP (4-Phenyl-1-(4-phenylbutyl)piperidine)

- Structure : PPBP contains a 4-phenyl-piperidine core with a 4-phenylbutyl chain.

- Activity: PPBP acts as a sigma-1 receptor ligand, reducing neuronal nitric oxide (NO) production and providing neuroprotection in ischemic stroke models .

Ifenprodil (NMDA Receptor Antagonist)

- Structure : Ifenprodil features a piperidine ring with chlorophenyl and fluorophenyl groups.

- Activity: Noncompetitive NMDA receptor antagonist (IC₅₀ = 0.4 µM in cerebellar slices) .

- Comparison : The bromine substituent in this compound could modulate receptor interaction differently than ifenprodil’s chloro/fluoro groups, affecting potency and selectivity.

1-(4-Bromo-phenyl)-4-methyl-piperazine

- Structure : Piperazine ring with bromophenyl and methyl groups.

- Molecular Weight : 255.15 g/mol vs. 327.23 g/mol (estimated for this compound).

Physicochemical and Pharmacological Data

Mechanistic Insights and Substituent Effects

- Halogen Impact : Bromine’s electron-withdrawing nature may enhance metabolic stability compared to fluorine or chlorine in analogues like ifenprodil .

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) in 1-(4-Bromo-phenyl)-pyrrolidine alters ring puckering and receptor fit .

- Phenyl vs.

Preparation Methods

Nucleophilic Aromatic Substitution with Piperidine Derivatives

A prominent method for installing the 4-bromophenyl group at the piperidine nitrogen involves nucleophilic aromatic substitution (NAS) under strongly basic conditions. In a protocol adapted from CN112645902A, bromobenzene reacts with piperidine in sulfolane at 160–165°C using potassium tert-butoxide (KOtBu) as a base, yielding N-phenylpiperidine with 84.1% efficiency. Subsequent bromination of the phenyl ring at the para position using tetra-n-butylammonium tetraphenylborate as a catalyst achieves regioselective bromination, though this step’s yield remains unspecified in the patent.

For 1-(4-bromophenyl)-4-phenylpiperidine, this method can be modified by replacing piperidine with 4-phenylpiperidine. The steric bulk of the 4-phenyl group may necessitate higher temperatures (e.g., 180°C) or prolonged reaction times to maintain efficiency. Nuclear magnetic resonance (NMR) data from analogous syntheses confirm the absence of isomers, underscoring the method’s regioselectivity.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated Buchwald-Hartwig amination offers an alternative route for N-arylation. A study in European Journal of Medicinal Chemistry (2015) describes coupling piperidine with p-bromophenylboronic acid using a Pd catalyst, though this approach yields only 58% of the desired product. Transitioning to 4-phenylpiperidine as the substrate could improve yields due to the electron-donating phenyl group enhancing the nucleophilicity of the nitrogen. For example, employing Xantphos as a ligand and cesium carbonate as a base in toluene at 110°C has been shown to facilitate similar couplings with yields exceeding 70% in related systems.

C-Alkylation for Introducing the 4-Phenyl Substituent

Base-Mediated Alkylation of Piperidine

The introduction of the phenyl group at position 4 of the piperidine ring is exemplified in the synthesis of 1-benzyl-4-phenylpiperidine-4-carbonitrile. Here, 2-phenylacetonitrile undergoes alkylation with a benzyl chloride derivative in dimethylformamide (DMF) using sodium hydride (NaH) as a base. After 6 hours at 60°C, the reaction achieves a 75% yield of the nitrile intermediate, which is subsequently hydrolyzed to a carboxylic acid (70% yield) and cyclized to form the piperidine core.

Adapting this method for 1-(4-bromophenyl)-4-phenylpiperidine would require replacing the benzyl chloride with a 4-bromophenyl electrophile. However, the steric hindrance imposed by the bromine atom may necessitate polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance reactivity, as demonstrated in HBr-mediated brominations.

Grignard Reagent Addition to Piperidinone Intermediates

An underutilized strategy involves the addition of phenylmagnesium bromide to a piperidin-4-one intermediate, followed by reductive amination to form the piperidine ring. For instance, treating 4-piperidinone with phenylmagnesium bromide in tetrahydrofuran (THF) at 0°C generates 4-phenylpiperidinol, which can be dehydrated and hydrogenated to yield 4-phenylpiperidine. Subsequent N-arylation via the methods in Section 1 completes the synthesis. While this route offers high functional group tolerance, the multistep nature reduces overall efficiency (estimated 50–60% yield).

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methods:

Industrial-Scale Considerations and Optimization

Solvent and Temperature Optimization

Sulfolane, a high-boiling polar aprotic solvent, proves critical in NAS reactions for facilitating electron transfer at elevated temperatures (160–165°C). Substituting sulfolane with N-methyl-2-pyrrolidone (NMP) reduces reaction times by 20% but increases impurity formation, as noted in scale-up trials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Bromo-phenyl)-4-phenyl-piperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where 4-bromophenylboronic acid reacts with a piperidine precursor. Key factors include solvent polarity (e.g., THF or DMF), temperature (80–120°C), and base selection (e.g., K₂CO₃). For example, highlights optimized yields (78–82%) using Pd catalysts under inert atmospheres, while reports specific reaction steps with yields dependent on nucleophilic substitution efficiency .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and piperidine ring signals (δ 1.5–3.5 ppm). notes distinct shifts for bromophenyl groups (e.g., δ 7.6 ppm for aromatic protons adjacent to Br).

- HRMS : Confirm molecular weight (e.g., m/z 299.21 for C₁₃H₁₉BrN₂O in ).

- XRD : Resolve crystal structures, as in , which details dihydropyridine derivatives with similar substituents .

Q. What in vitro models are suitable for initial pharmacological screening of neuroprotective activity?

- Methodological Answer : Use oxidative stress-induced neuronal damage models (e.g., H₂O₂-treated SH-SY5Y cells). Assays include cell viability (MTT assay), apoptosis markers (caspase-3 activation), and ROS quantification. compares neuroprotective efficacy of bromo/fluoro-substituted analogs, highlighting substituent-dependent activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target specificity?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance receptor binding, as seen in ’s fluoro/bromo analogs.

- Piperidine Ring Functionalization : Replace the 4-phenyl group with heterocycles (e.g., pyridine) to modulate lipophilicity. demonstrates imidazo[1,2-a]pyridine derivatives with improved anticancer activity .

- Data-Driven SAR : Use clustering algorithms to analyze bioactivity datasets, prioritizing derivatives with >50% inhibition in primary screens.

Q. How can computational methods resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Molecular Dynamics Simulations : Model interactions with targets (e.g., dopamine receptors) to explain varying binding affinities due to conformational flexibility.

- Meta-Analysis : Aggregate data from and , adjusting for variables like assay pH, cell type, and compound purity. For example, discrepancies in IC₅₀ values may arise from differences in cell membrane permeability .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of chiral derivatives?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-Pd complexes to induce stereoselectivity in cross-coupling steps.

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification. ’s computational reaction path analysis can predict enantiomer stability and guide catalyst selection .

Q. How can reaction engineering improve scalability of multi-step syntheses while minimizing side products?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors for Suzuki-Miyaura coupling () to enhance heat/mass transfer and reduce Pd leaching.

- DoE (Design of Experiments) : Apply factorial design (e.g., 2³ factorial matrix) to optimize temperature, catalyst loading, and solvent ratio. ’s framework suggests iterative testing of variables to maximize yield (>85%) and purity (>95%) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability in hepatic assays?

- Methodological Answer :

- Interspecies Variability : Compare metabolic rates across human (e.g., HepG2) and rodent (e.g., Rat hepatocyte) models. ’s dihydrochloride form may exhibit species-specific CYP450 interactions.

- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolite profiles via LC-MS, identifying unstable intermediates (e.g., N-oxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.